molecular formula C20H19ClF3N3OS B12483274 2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12483274
M. Wt: 441.9 g/mol
InChI Key: AESQEDVBCBJQND-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.

    Indole derivatives: Compounds with a similar aromatic structure and potential biological activity.

Uniqueness

2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a benzamide structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H19ClF3N3OS

Molecular Weight

441.9 g/mol

IUPAC Name

2-chloro-4-methyl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19ClF3N3OS/c1-12-4-6-14(15(21)10-12)18(28)26-19(29)25-16-11-13(20(22,23)24)5-7-17(16)27-8-2-3-9-27/h4-7,10-11H,2-3,8-9H2,1H3,(H2,25,26,28,29)

InChI Key

AESQEDVBCBJQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)Cl

Origin of Product

United States

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